molecular formula C13H15N3O3 B2424398 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide CAS No. 1421505-29-4

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide

Cat. No. B2424398
CAS RN: 1421505-29-4
M. Wt: 261.281
InChI Key: LUUSZEBXMWTJQL-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEP005, and it is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the Euphorbia peplus plant. PEP005 has been found to possess potent anticancer properties, and it has been extensively studied for its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

PEP005 works by activating PKC enzymes, which are involved in various cellular processes, including cell growth and differentiation, signal transduction, and apoptosis. PKC enzymes are activated by binding to diacylglycerol (DAG) and calcium ions, which are released from intracellular stores in response to various stimuli. PEP005 mimics the action of DAG and calcium ions, leading to the activation of PKC enzymes. Once activated, PKC enzymes phosphorylate various cellular proteins, leading to changes in their activity and function. In cancer cells, PEP005 induces apoptosis by activating a specific type of PKC enzyme, known as PKCδ, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
PEP005 has been found to have various biochemical and physiological effects, including the activation of PKC enzymes, induction of apoptosis in cancer cells, and modulation of immune responses. PEP005 has also been shown to inhibit the growth and proliferation of cancer cells, and it has been found to have anti-inflammatory properties. In addition, PEP005 has been found to have a positive effect on wound healing, and it has been used in the treatment of various skin conditions, including psoriasis and actinic keratosis.

Advantages and Limitations for Lab Experiments

PEP005 has several advantages for lab experiments, including its potency, selectivity, and reproducibility. PEP005 has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for researchers studying cell signaling and apoptosis. However, PEP005 also has some limitations, including its cost and availability. PEP005 is a synthetic compound, and its production is complex and expensive, limiting its use in large-scale experiments.

Future Directions

PEP005 has shown promising results in preclinical studies, and it has the potential to be developed into a novel anticancer agent. Future research should focus on optimizing the synthesis process of PEP005 to reduce its cost and increase its availability. In addition, further studies are needed to investigate the efficacy and safety of PEP005 in clinical trials, and to identify potential drug interactions and side effects. Other future directions for research could include the development of new derivatives of PEP005 with improved properties, and the exploration of new applications for PEP005 in other fields, such as wound healing and immunotherapy.

Synthesis Methods

PEP005 can be synthesized through a multi-step process, starting from furfural, which is a natural compound derived from corn cobs or other biomass sources. The synthesis process involves the reaction of furfural with various reagents to produce the intermediate compounds, which are then transformed into PEP005 through a series of reactions. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

PEP005 has been extensively studied for its potential applications in cancer treatment. It has been found to possess potent anticancer properties, and it has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. By activating PKC enzymes, PEP005 induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-18-7-5-16(9-11-2-6-19-10-11)13(17)12-8-14-3-4-15-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSZEBXMWTJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide

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